molecular formula C12H21N3O2 B14622963 N-tert-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea CAS No. 55808-72-5

N-tert-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea

Cat. No.: B14622963
CAS No.: 55808-72-5
M. Wt: 239.31 g/mol
InChI Key: MJXOUOSSZBKJGZ-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound characterized by the presence of tert-butyl groups and an oxazole ring

Preparation Methods

The synthesis of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-tert-butyl-1,2-oxazole-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups or the oxazole ring may be targeted.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.

Scientific Research Applications

N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups and the oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds such as:

    N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.

    N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Contains a carbamate group instead of urea.

    N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)amide: Features an amide group in place of the urea moiety.

Properties

CAS No.

55808-72-5

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

1-tert-butyl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C12H21N3O2/c1-11(2,3)8-7-9(15-17-8)13-10(16)14-12(4,5)6/h7H,1-6H3,(H2,13,14,15,16)

InChI Key

MJXOUOSSZBKJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC(C)(C)C

Origin of Product

United States

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